molecular formula C15H19BN2O4 B2687294 Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyridine-5-carboxylate CAS No. 1610612-05-9

Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyridine-5-carboxylate

Cat. No.: B2687294
CAS No.: 1610612-05-9
M. Wt: 302.14
InChI Key: KGJXBVHMSKYCRP-UHFFFAOYSA-N
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Description

Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyridine-5-carboxylate is a boronic acid derivative with a pyrazolo[1,5-a]pyridine core structure

Synthetic Routes and Reaction Conditions:

  • Boronic Acid Derivative Synthesis: The compound can be synthesized by reacting pyrazolo[1,5-a]pyridine-5-carboxylate with a boronic acid derivative under suitable reaction conditions, such as the use of palladium catalysts and appropriate solvents.

  • Industrial Production Methods: On an industrial scale, the synthesis involves optimizing reaction conditions to achieve high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to ensure consistency and efficiency.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be performed to obtain reduced forms of the compound.

  • Substitution: Substitution reactions, particularly Suzuki-Miyaura cross-coupling reactions, are commonly used with this compound to form biaryl compounds.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate (K2CO3) are typically employed.

Major Products Formed:

  • Oxidation: Various carboxylic acids and ketones.

  • Reduction: Alcohols and amines.

  • Substitution: Biaryl compounds and heterocyclic derivatives.

Scientific Research Applications

Chemistry: The compound is used in organic synthesis, particularly in cross-coupling reactions to form complex organic molecules. Biology: Medicine: The compound may be explored for its therapeutic potential in drug discovery and development. Industry: It is used in the synthesis of materials and chemicals for industrial applications.

Mechanism of Action

The compound exerts its effects through its ability to participate in chemical reactions, particularly cross-coupling reactions. The molecular targets and pathways involved include the formation of carbon-carbon and carbon-heteroatom bonds, which are crucial in the synthesis of complex organic molecules.

Comparison with Similar Compounds

  • Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: Another boronic acid derivative with similar reactivity.

  • 1-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole: A related pyrazole derivative.

Uniqueness: Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyridine-5-carboxylate is unique due to its pyrazolo[1,5-a]pyridine core, which imparts distinct chemical and biological properties compared to other boronic acid derivatives.

Properties

IUPAC Name

methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyridine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19BN2O4/c1-14(2)15(3,4)22-16(21-14)11-9-17-18-7-6-10(8-12(11)18)13(19)20-5/h6-9H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGJXBVHMSKYCRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C3C=C(C=CN3N=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19BN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1610612-05-9
Record name (5-(Methoxycarbonyl)pyrazolo[1,5-a]pyridin-3-yl)boronic acid pinacol ester
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